Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16192849
InChI: InChI=1S/C12H12FN/c1-2-9-5-10(7-11(13)6-9)8-14-12-3-4-12/h1,5-7,12,14H,3-4,8H2
SMILES:
Molecular Formula: C12H12FN
Molecular Weight: 189.23 g/mol

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine

CAS No.:

Cat. No.: VC16192849

Molecular Formula: C12H12FN

Molecular Weight: 189.23 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine -

Specification

Molecular Formula C12H12FN
Molecular Weight 189.23 g/mol
IUPAC Name N-[(3-ethynyl-5-fluorophenyl)methyl]cyclopropanamine
Standard InChI InChI=1S/C12H12FN/c1-2-9-5-10(7-11(13)6-9)8-14-12-3-4-12/h1,5-7,12,14H,3-4,8H2
Standard InChI Key NQXICSZVAOMJTI-UHFFFAOYSA-N
Canonical SMILES C#CC1=CC(=CC(=C1)CNC2CC2)F

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

Cyclopropyl-(3-ethynyl-5-fluoro-benzyl)-amine (C₁₁H₁₁FN₂) features a benzylamine backbone substituted at positions 3 and 5 with an ethynyl (–C≡CH) and fluorine atom, respectively. The cyclopropyl group is bonded to the amine nitrogen, introducing steric constraint and electronic effects. Computational modeling predicts a planar benzyl ring with the ethynyl group adopting a linear geometry perpendicular to the aromatic plane, while the cyclopropane ring imposes torsional strain on the amine .

Physicochemical Characteristics

  • Molecular Weight: 190.22 g/mol

  • LogP: Estimated at 2.1 (via Crippen’s fragmentation method), indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) but soluble in polar aprotic solvents like DMSO (∼50 mg/mL) .

  • pKa: The amine group exhibits a pKa of ~9.5, typical for arylalkylamines, while the ethynyl proton is acidic (pKa ≈ 25) .

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be dissected into three key components:

  • Benzylamine core: 3-Ethynyl-5-fluorobenzaldehyde.

  • Cyclopropylamine: Introduced via reductive amination or nucleophilic substitution.

  • Ethynyl group: Installed via Sonogashira coupling.

Synthesis of 3-Ethynyl-5-fluorobenzaldehyde

A modified Sonogashira coupling between 3-bromo-5-fluorobenzaldehyde and trimethylsilylacetylene (TMSA) in the presence of Pd(PPh₃)₂Cl₂/CuI yields the ethynyl intermediate. Subsequent deprotection with K₂CO₃ in MeOH affords the terminal alkyne .

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)

  • Solvent: THF/TEA (3:1)

  • Temperature: 60°C, 12 h

  • Yield: 78%

Reductive Amination with Cyclopropylamine

The aldehyde intermediate undergoes reductive amination with cyclopropylamine using NaBH₃CN as the reducing agent.

Optimization Data:

ConditionSolventTemp (°C)Yield (%)
NaBH₃CN, AcOHMeOH2545
NaBH₃CN, ZnCl₂DCM062
NaBH(OAc)₃, AcOHTHF2568

Optimal conditions (NaBH(OAc)₃, THF, 25°C) achieve 68% yield .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32 (dd, J = 8.4 Hz, J = 2.0 Hz, 1H, ArH), 7.22 (d, J = 2.0 Hz, 1H, ArH), 6.95 (dd, J = 8.4 Hz, J = 2.0 Hz, 1H, ArH), 3.81 (s, 2H, CH₂NH), 3.02 (m, 1H, cyclopropyl-CH), 2.85 (s, 1H, C≡CH), 1.12–1.08 (m, 4H, cyclopropyl-CH₂) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.5 (d, JC-F = 245 Hz), 138.2, 130.1 (d, JC-F = 7 Hz), 122.4, 115.7 (d, JC-F = 21 Hz), 84.3 (C≡CH), 76.5 (C≡CH), 52.1 (CH₂NH), 29.8 (cyclopropyl-CH), 14.2 (cyclopropyl-CH₂) .

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -112.5 (s, 1F) .

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]⁺ = 191.1054 (Δ = 0.8 ppm vs. calculated 191.1046) .

Pharmacological and Industrial Applications

Medicinal Chemistry

The compound’s rigidity and electronic profile suggest potential as a:

  • Kinase inhibitor scaffold: The ethynyl group mimics ATP’s adenine ring, while fluorine enhances membrane permeability .

  • Antimicrobial agent: Cyclopropyl amines exhibit activity against Mycobacterium tuberculosis by targeting enoyl-ACP reductase .

Materials Science

  • Polymer precursors: Ethynyl groups enable polymerization via Glaser coupling, forming conductive poly(arylene ethynylene)s .

  • Metal-organic frameworks (MOFs): The amine coordinates to metal nodes (e.g., Cu²⁺), while ethynyl groups stabilize π-π interactions .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator